molecular formula C14H20FN3O3S B2820638 2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride CAS No. 2411297-61-3

2-[(3-Methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride

Cat. No.: B2820638
CAS No.: 2411297-61-3
M. Wt: 329.39
InChI Key: ARQYNACSAHEJLG-UHFFFAOYSA-N
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Description

The compound appears to contain a 3-methylfuran-2-yl group , a pyrazol-1-yl group, and a sulfonyl fluoride group. 3-Methylfuran is a flammable, water-insoluble liquid with a chocolate odor . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. Sulfonyl fluoride groups are commonly used in organic chemistry as a protecting group for alcohols.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 3-methylfuran-2-yl group would contribute a five-membered aromatic ring to the structure, the pyrazol-1-yl group would contribute another five-membered ring containing two nitrogen atoms, and the sulfonyl fluoride group would contribute a sulfur atom bonded to two oxygen atoms and a fluorine atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by the functional groups present. For example, the presence of the sulfonyl fluoride group might make the compound a strong electrophile. The compound is likely to be a solid at room temperature .

Properties

IUPAC Name

2-[(3-methylfuran-2-yl)methyl-(1-pyrazol-1-ylpropan-2-yl)amino]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c1-12-4-8-21-14(12)11-17(7-9-22(15,19)20)13(2)10-18-6-3-5-16-18/h3-6,8,13H,7,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYNACSAHEJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)CN(CCS(=O)(=O)F)C(C)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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